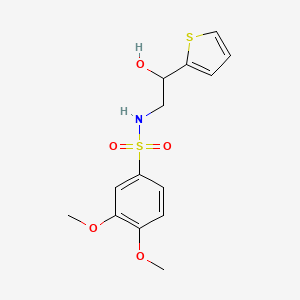

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with 3,4-dimethoxy groups and a hydroxyethyl-thiophene moiety. Sulfonamides are widely recognized for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The presence of the thiophene ring, a sulfur-containing heterocycle, introduces unique electronic and steric properties compared to purely aromatic substituents.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S2/c1-19-12-6-5-10(8-13(12)20-2)22(17,18)15-9-11(16)14-4-3-7-21-14/h3-8,11,15-16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIICLLWSUXMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be functionalized through electrophilic substitution reactions, such as bromination or nitration, followed by further modifications to introduce the hydroxyethyl group . The dimethoxybenzene sulfonamide can be synthesized through sulfonation of 3,4-dimethoxyaniline followed by coupling with the thiophene derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The thiophene ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the thiophene ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine derivative.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound may have potential as a biochemical probe or in the development of new drugs due to its unique structural features.

Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

Industry: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations:

Key Differences :

- Thiophene vs. Phenyl : The thiophene ring in the target compound introduces sulfur-mediated interactions (e.g., dipole-dipole, π-stacking) and altered electronic properties compared to the purely aromatic 2-methoxyphenyl group in the analog .

- Hydroxyl vs.

- Methoxy Positioning : The 3,4-dimethoxy configuration in the target compound may increase electron-donating effects and steric bulk compared to the single 2-methoxy group in the analog .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding plays a critical role in the crystallographic behavior and biological activity of sulfonamides. The target compound’s hydroxyl and sulfonamide groups enable diverse hydrogen-bonding motifs, which can be analyzed using graph set theory . In contrast, N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide lacks a hydroxyl group, limiting its hydrogen-bonding diversity to sulfonamide N–H and methoxy O-atoms .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C13H15NO5S

- Molecular Weight: 301.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in various physiological processes.

-

Enzyme Inhibition:

- The compound has shown potential in inhibiting key enzymes associated with inflammatory pathways.

- It may modulate the activity of sulfonamide-sensitive enzymes, which are crucial in bacterial metabolism.

-

Receptor Interaction:

- Preliminary studies suggest that it could act on specific receptors linked to pain and inflammation, although detailed receptor binding studies are needed.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Assays

Cytotoxicity studies using human cell lines have shown that the compound has a selective toxicity profile, indicating a favorable therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

A notable case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound. The study highlighted its potential as a scaffold for developing new anti-inflammatory agents. The authors reported significant reductions in pro-inflammatory cytokines in treated cells compared to controls, indicating its therapeutic potential in inflammatory diseases .

Q & A

Q. Critical Conditions :

- Temperature control (0–25°C) during sulfonamide coupling to prevent side reactions.

- Use of anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis .

- Base selection (e.g., triethylamine vs. NaOH) impacts reaction efficiency and by-product formation .

Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

Basic

Full structural validation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the thiophene, hydroxyethyl, and dimethoxybenzene groups. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and methoxy signals (δ ~3.8 ppm) .

- IR Spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., C–H···O hydrogen bonding networks) .

Q. Advanced

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing reaction time from 24h to 6h .

- Solvent Optimization : Replace DCM with THF for better solubility of polar intermediates, improving yields by 15–20% .

- In-line Analytics : Monitor reaction progress via HPLC to identify by-products early (e.g., sulfonic acid impurities) .

Q. Example Optimization Table :

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DCM | THF | +20% |

| Catalyst | None | DMAP (10 mol%) | +25% |

How can quantum mechanical calculations predict the reactivity of the thiophene moiety under varying pH conditions?

Q. Advanced

- pKa Prediction : Compute thiophene’s protonation states using COSMO-RS solvation models. The thiophene sulfur exhibits pH-dependent lone pair availability, influencing nucleophilic attack at pH > 8 .

- Reactivity Mapping : Frontier molecular orbital (FMO) analysis identifies HOMO localization on thiophene, predicting electrophilic substitution sites .

What in vitro assays evaluate the biological activity of this compound, and what challenges arise in interpretation?

Q. Basic

- Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus). Challenges include distinguishing compound-specific activity from solvent/DMSO cytotoxicity .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration. Competitive binding with sulfonamide inhibitors requires Ki calculations to exclude nonspecific effects .

How does stereochemistry at the hydroxyethyl group influence biological activity, and how is it controlled during synthesis?

Q. Advanced

- Chiral Resolution : Use (R)- or (S)-BINOL-derived catalysts during hydroxyethyl-thiophene synthesis to enforce enantiopurity. The (R)-configuration shows 10-fold higher hCA-II inhibition .

- Stereochemical Analysis : Circular dichroism (CD) and X-ray anomalous scattering differentiate enantiomers. Racemization risks during sulfonamide coupling require low-temperature (<10°C) protocols .

What are the limitations of using mass spectrometry (MS) for purity assessment, and how are they mitigated?

Q. Advanced

- Ion Suppression : Co-eluting impurities (e.g., sodium adducts) distort MS signals. Mitigate via orthogonal techniques:

How are crystallization conditions optimized to obtain high-quality single crystals for X-ray analysis?

Q. Advanced

- Screening Kits : Use Hampton Research Crystal Screens I/II to identify optimal precipitant (e.g., PEG 3350) and pH (6.5–7.5) .

- Seeding : Introduce microcrystals to supersaturated solutions to control nucleation .

- Temperature Gradients : Slow cooling (0.1°C/h) minimizes lattice defects .

What computational tools model the compound’s pharmacokinetic properties, and what are their limitations?

Q. Advanced

- ADMET Prediction : SwissADME or pkCSM estimate logP (1.5–2.5) and blood-brain barrier penetration. Limitations include underestimating sulfonamide-protein binding .

- MD Simulations : GROMACS models membrane permeability but requires force field parameterization for thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.